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pu-h54

Structural biology Hsp90 chaperone X-ray crystallography

PU-H54 is the only Grp94-selective inhibitor combining paralogue-specific binding with intrinsic click chemistry functionality. Unlike pan-Hsp90 inhibitors, it occupies the S2 subpocket via Phe199 displacement, selectively reducing HER2 in HER2-amplified lines (SKBr3) while sparing HER2-low cells. Kd: Grp94 0.48 µM vs Hsp90α 0.65 µM. The terminal alkyne enables direct CuAAC conjugation for imaging, pull-down, or chemoproteomics—no custom synthesis needed. Procure for rigorous Grp94-specific mechanistic studies without paralogue confounding.

Molecular Formula C18H19N5S
Molecular Weight 337.4 g/mol
Cat. No. B610338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepu-h54
SynonymsPU-H54;  PU H54;  PUH54
Molecular FormulaC18H19N5S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C
InChIInChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22)
InChIKeyGPYXPUQPGWULJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PU-H54 for Breast Cancer Research: A Grp94-Selective Inhibitor with Defined Paralogue Specificity


PU-H54 (CAS 1454619-13-6) is a purine-based small-molecule inhibitor that selectively targets glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident member of the Hsp90 chaperone family [1]. Unlike pan-Hsp90 inhibitors that bind non-selectively across Hsp90α, Hsp90β, Grp94, and Trap-1, PU-H54 achieves paralogue specificity through insertion into a structurally distinct allosteric pocket unique to Grp94 [2]. The compound contains a terminal alkyne moiety, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules . Its molecular weight is 337.44 g/mol with the formula C18H19N5S . The primary translational context for this compound is breast cancer research, where Grp94-selective inhibition demonstrates tumor-specific regulation of client proteins such as HER2 [2].

Why PU-H54 Cannot Be Replaced by Generic Pan-Hsp90 Inhibitors or Alternative Grp94 Ligands


Generic substitution in Hsp90-targeted research fails because the four human Hsp90 paralogues (Hsp90α, Hsp90β, Grp94, and Trap-1) exhibit distinct subcellular localizations, client protein specificities, and conformational responses to ATP binding [1]. Pan-Hsp90 inhibitors such as 17-AAG, PU-H71, or ganetespib do not discriminate among these paralogues, producing broad client protein degradation that confounds paralogue-specific mechanistic studies [2]. Critically, Grp94 regulates a unique subset of clients within the endoplasmic reticulum, including Toll-like receptors, integrins, and components of the HER2 trafficking pathway, which are not equivalently affected by Hsp90α/β inhibition [3]. Furthermore, even among Grp94-targeting compounds, binding modes differ substantially: PU-H54 occupies the S2 subpocket via a distinct backward-bent conformation involving displacement of Phe199, whereas other Grp94 inhibitors may engage alternative regions of the ATP-binding cleft or fail to achieve the same structural selectivity profile . Therefore, substituting PU-H54 with another Hsp90 inhibitor—even one annotated as Grp94-active—introduces experimental confounding variables that compromise the validity of paralogue-specific functional dissection.

PU-H54 Comparative Evidence: Quantified Differentiation from Pan-Hsp90 Inhibitors and Alternative Grp94 Ligands


Structural Basis for Grp94 Selectivity: Phe199 Displacement and S2 Subpocket Insertion Distinguishes PU-H54 from Hsp90α-Bound Conformation

Crystallographic analysis reveals that PU-H54 bound to the N-terminal domain of Grp94 (PDB 3O2F) induces a distinctive conformational rearrangement not observed in the PU-H54-Hsp90α complex (PDB 3O0I) [1]. In the Grp94-bound structure, residue Phe199 swings away from the ATP-binding pocket, unveiling a deep hydrophobic cleft into which the X2-Ar functional group of PU-H54 inserts via a backward-bent conformation . This structural adaptation is stabilized by unique residue contacts within the Grp94 S2 subpocket that are absent in Hsp90α [2]. The resolution of the Grp94-PU-H54 co-crystal structure is 2.00 Å (R-Value Free: 0.269, R-Value Work: 0.234), while the Hsp90α-PU-H54 structure (PDB 3O0I) was solved at 1.47 Å resolution, both providing high-confidence atomic-level detail [1][3].

Structural biology Hsp90 chaperone X-ray crystallography

Quantified Binding Affinity: PU-H54 Exhibits Preferential Grp94 Binding Over Hsp90α with Defined Kd Values

Surface plasmon resonance (SPR) analysis demonstrates that PU-H54 binds to Grp94 with a dissociation constant (Kd) of 0.48 µM, compared to a Kd of 0.65 µM for Hsp90α, representing a 1.35-fold binding preference for Grp94 . This binding profile contrasts sharply with pan-Hsp90 inhibitors such as PU-H71, which exhibits non-selective binding across Hsp90 paralogues with reported IC50 values in the low nanomolar range (e.g., approximately 1 nM for pan-Hsp90 inhibition) [1]. The modest but measurable selectivity of PU-H54 for Grp94 over Hsp90α aligns with the structural evidence of S2 subpocket engagement and supports its utility as a paralogue-selective chemical probe rather than a pan-inhibitor.

Biochemical assay Binding affinity Hsp90 paralogue selectivity

Cell Line-Selective HER2 Degradation: PU-H54 Activity Is Restricted to HER2-Overexpressing Breast Cancer Cells

In cellular models, PU-H54-mediated Grp94 inhibition reduces HER2 protein levels selectively in the HER2-overexpressing SKBr3 breast cancer cell line, while producing no detectable change in HER2 expression in the HER2-low MCF7 cell line [1]. In contrast, dual inhibition of Hsp90α and Hsp90β reduces HER2 expression in both SKBr3 and MCF7 cells regardless of baseline HER2 expression level . This cell-line-specific activity profile demonstrates that Grp94-selective inhibition by PU-H54 exerts tumor-context-dependent effects, distinguishing it mechanistically from pan-Hsp90 inhibitors that degrade HER2 indiscriminately across breast cancer subtypes . Viability assays further confirm that PU-H54 decreases SKBr3 cell viability in a dose-dependent manner, with similar effects observed in additional HER2-overexpressing breast cancer cell lines, whereas viability of HER2-low cells remains unaffected .

Breast cancer HER2 Paralogue-specific pharmacology

Click Chemistry Compatibility: Alkyne Functional Group Enables CuAAC Conjugation Distinct from Non-Clickable Grp94 Inhibitors

PU-H54 incorporates a terminal alkyne moiety within its molecular structure (C18H19N5S, molecular weight 337.44 g/mol), rendering it compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for conjugation to azide-bearing reporter molecules, affinity tags, or solid supports . This click chemistry functionality is absent in structurally related Grp94 inhibitors such as PU-WS13 (free base CAS 1454619-14-7), which lacks the terminal alkyne group . Among Grp94-selective chemical probes, this functional handle distinguishes PU-H54 as a scaffold amenable to bioconjugation without requiring de novo synthetic modification, enabling applications including target engagement assays, cellular imaging probe development, and chemoproteomic pull-down experiments .

Chemical biology Click chemistry Probe development

Optimal Research and Procurement Scenarios for PU-H54 Based on Validated Evidence


Paralogue-Specific Dissection of HER2 Trafficking and Stability in HER2-Overexpressing Breast Cancer Models

Procure PU-H54 when the experimental objective requires isolation of Grp94-specific contributions to HER2 regulation, distinct from the overlapping effects of Hsp90α and Hsp90β. Based on evidence that PU-H54 reduces HER2 levels exclusively in SKBr3 (HER2-high) cells while sparing MCF7 (HER2-low) cells [1], this compound is optimal for studies in HER2-amplified breast cancer lines (e.g., SKBr3, BT474, HCC1954). The defined Kd values (Grp94 = 0.48 µM; Hsp90α = 0.65 µM) inform working concentration selection to maintain Grp94 selectivity . Pan-Hsp90 inhibitors or alternative Grp94 ligands lacking this documented selectivity profile should be avoided for paralogue-specific mechanistic studies.

Structural Biology and Structure-Activity Relationship (SAR) Studies of Grp94 Ligand Binding

Use PU-H54 as a reference ligand for X-ray crystallography and computational docking studies targeting the Grp94 N-terminal ATP-binding domain. The high-resolution co-crystal structures (PDB 3O2F for Grp94 at 2.00 Å; PDB 3O0I for Hsp90α at 1.47 Å) provide atomic-level benchmarks for comparative structural analysis and virtual screening campaigns [2][3]. The documented Phe199 displacement and S2 subpocket insertion mechanism offers a validated structural fingerprint for identifying or designing novel Grp94-selective scaffolds. Researchers performing co-crystallization, molecular dynamics simulations, or fragment-based screening targeting Grp94 should prioritize PU-H54 as the structurally characterized reference compound.

Development of Clickable Grp94 Probes for Target Engagement and Chemoproteomics

Select PU-H54 when the workflow requires a Grp94-selective scaffold with intrinsic click chemistry functionality. The terminal alkyne group enables direct CuAAC conjugation to azide-fluorophores for cellular imaging, azide-biotin for pull-down assays, or azide-affinity resins for chemoproteomic target identification . Unlike PU-WS13 and other non-alkyne Grp94 inhibitors, PU-H54 eliminates the need for custom analog synthesis to install a bioorthogonal handle. This scenario is particularly relevant for laboratories developing cellular thermal shift assays (CETSA), fluorescence polarization competition assays, or activity-based protein profiling (ABPP) workflows targeting Grp94.

Tumor-Context-Dependent Studies of ER Chaperone Function in Breast Cancer Subtypes

Deploy PU-H54 in experimental systems designed to interrogate how endoplasmic reticulum chaperone dependency varies across breast cancer molecular subtypes. Evidence demonstrates that Grp94 inhibition by PU-H54 affects cell viability selectively in HER2-overexpressing lines while showing no effect in HER2-low contexts [1]. This context-dependent activity supports studies comparing Grp94 dependency in HER2-positive versus triple-negative or luminal breast cancer models. PU-H54 is the appropriate tool for these comparative studies because pan-Hsp90 inhibitors would mask subtype-specific differences by degrading client proteins irrespective of Grp94 contribution.

Technical Documentation Hub

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35 linked technical documents
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